Isonormangostin

Description

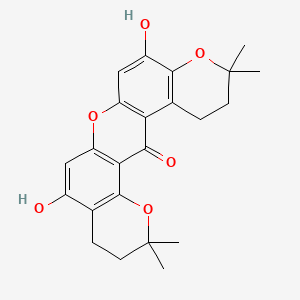

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

10,16-dihydroxy-6,6,19,19-tetramethyl-5,13,18-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),10,15,17(22)-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-22(2)8-6-12-17-15(10-14(25)20(12)28-22)27-16-9-13(24)11-5-7-23(3,4)29-21(11)18(16)19(17)26/h9-10,24-25H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAONXHGSDQDBNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C3=C(C=C2O)OC4=C(C3=O)C5=C(C(=C4)O)OC(CC5)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isonormangostin: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

Abstract

Isonormangostin, a prenylated xanthone found predominantly in the mangosteen fruit, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery and natural occurrence of this compound, with a focus on its primary isomers, 1-isomangostin and 3-isomangostin. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its known biological activities and the signaling pathways it may modulate. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific foundation and therapeutic potential of this natural compound.

Discovery and Characterization

The journey of this compound's discovery is rooted in the broader exploration of xanthones from Garcinia mangostana L. While some isomers were known as synthetic compounds beforehand, the first isolation of 1-isomangostin and 3-isomangostin from a natural source, the fruit wall of Garcinia mangostana, was reported in 1987 by Mahabusarakam and colleagues.[1]

The structural elucidation of these compounds was accomplished through meticulous spectroscopic analysis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS) were pivotal in determining their precise chemical structures, revealing them to be isomers of the major xanthone, α-mangostin.[2][3] The chemical formula for this compound is C₂₄H₂₆O₆, with a molecular weight of 410.5 g/mol .[4][5]

Natural Sources and Quantitative Data

The primary and most well-documented natural source of this compound is the mangosteen tree (Garcinia mangostana). It is primarily concentrated in the pericarp (fruit hull or rind) and has also been isolated from the stem bark of the tree.[2][6] While α-mangostin is the most abundant xanthone in the pericarp, this compound isomers are present in smaller quantities.

Quantitative analysis of xanthones in Garcinia mangostana is typically performed using High-Performance Liquid Chromatography (HPLC).[7][8][9][10] While extensive quantitative data exists for α-mangostin, specific yields for this compound are less commonly reported. However, one study documented the isolation of 3-isomangostin from the stem bark with a yield of approximately 0.0008% w/w from the dried starting material.[2]

Table 1: Natural Sources and Yield of this compound Isomers

| Compound | Natural Source | Plant Part | Reported Yield (% w/w) | Reference(s) |

| 1-Isomangostin | Garcinia mangostana L. | Pericarp, Stem Bark | Not explicitly quantified | [1][2][6] |

| 3-Isomangostin | Garcinia mangostana L. | Pericarp, Stem Bark | ~0.0008% (from stem bark) | [1][2] |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a synthesized methodology based on established procedures for the isolation of xanthones from Garcinia mangostana.[2][6]

Workflow for this compound Isolation

Caption: General workflow for the isolation and purification of this compound.

-

Extraction: Dried and powdered pericarp or stem bark of Garcinia mangostana is macerated with a solvent such as methanol or dichloromethane at room temperature for several days. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The resulting extracts are combined, filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc), to separate compounds based on their polarity. The xanthone fraction is typically enriched in the dichloromethane or ethyl acetate phase.

-

Column Chromatography: The enriched xanthone fraction is subjected to repeated column chromatography.

-

Silica Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, to separate the xanthones.

-

Sephadex LH-20 Chromatography: Further purification of the fractions is achieved using a Sephadex LH-20 column with methanol as the eluent.

-

-

Preparative HPLC: Final purification of the isolated compounds is performed using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound isomers.

Characterization and Quantitative Analysis

-

Structure Elucidation: The purified isomers are characterized using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy to elucidate the complete chemical structure.

-

-

Quantitative Analysis (HPLC): The concentration of this compound in an extract is determined using a validated reverse-phase HPLC (RP-HPLC) method.[7][9][10]

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of acid like phosphoric or acetic acid).

-

Detection: UV detector, typically at a wavelength of 280-320 nm.

-

Quantification: The concentration is calculated by comparing the peak area of the analyte to a calibration curve prepared with a pure standard of the corresponding this compound isomer.

-

Biological Activities and Signaling Pathways

While research on this compound is less extensive than on α-mangostin, studies have demonstrated its significant biological activities, particularly its cytotoxic effects against various cancer cell lines.

Table 2: Reported Biological Activities of this compound Isomers

| Compound | Biological Activity | Cell Line / Target | IC₅₀ / ED₅₀ | Reference(s) |

| 3-Isomangostin | Cytotoxicity | HT-29 (Colon Cancer) | 4.9 µM | [2][11] |

| 3-Isomangostin | Cytotoxicity | HCC1937 (Breast Cancer) | 59.9 µM | [12] |

| 3-Isomangostin | Cytotoxicity | HCT116 (Colon Cancer) | 47.4 µM | [12] |

| 3-Isomangostin | Enzyme Inhibition | MTH1 | 52 nM | [12] |

| 3-Isomangostin | Enzyme Inhibition | Aldose Reductase | 3.48 µM | [12] |

| 3-Isomangostin | Enzyme Inhibition | Acetylcholinesterase (AChE) | 2.36 µg/ml | [12] |

| 3-Isomangostin | Antiplasmodial | P. falciparum (D6 strain) | 3.23 µg/ml | [12] |

Implicated Signaling Pathways

Direct research into the signaling pathways modulated by this compound is still emerging. However, based on its cytotoxic activity and the known mechanisms of the closely related isomer, α-mangostin, it is hypothesized that this compound likely influences key pathways involved in cell proliferation, apoptosis, and inflammation. The NF-κB (nuclear factor-kappaB) and MAPK (mitogen-activated protein kinase) pathways are central to these processes and are known to be affected by mangosteen xanthones.[13][14]

Interestingly, one study that evaluated the inhibitory effects of various xanthones on NF-κB activation found that 3-isomangostin was not active in the specific p50/p65 ELISA assay used, unlike α-mangostin and other related compounds.[2][11] This suggests that while this compound isomers possess cytotoxic properties, their precise mechanisms of action may differ from those of α-mangostin and may not directly involve the inhibition of p50/p65 binding in the NF-κB pathway.

The diagram below illustrates a plausible signaling pathway for this compound's cytotoxic effects, integrating its known activities with pathways commonly modulated by mangosteen xanthones.

Hypothesized Signaling Pathway for this compound's Cytotoxic Effects

Caption: Hypothesized modulation of cell fate by this compound.

Conclusion and Future Directions

This compound represents a promising class of bioactive xanthones derived from Garcinia mangostana. Since its initial isolation, research has confirmed its presence in the pericarp and stem bark of the mangosteen tree and has begun to uncover its biological potential, particularly its cytotoxic activity against cancer cells. The detailed protocols for its isolation and analysis provided herein serve as a foundation for further investigation.

Future research should focus on several key areas:

-

Quantitative Analysis: A systematic quantification of this compound isomers in various parts of the Garcinia mangostana plant is needed to identify the richest sources and to standardize extracts.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its cytotoxic and other biological effects is crucial. Investigating its effects on pathways beyond NF-κB and MAPK is warranted.

-

Pharmacokinetics and In Vivo Efficacy: Preclinical studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to validate its therapeutic efficacy in animal models.

A deeper understanding of this compound will be instrumental in harnessing its potential for the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic Xanthone Constituents of the Stem Bark of Garcinia mangostana (Mangosteen) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-Isomangostin | C24H26O6 | CID 5281641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Isomangostin | C24H26O6 | CID 13873655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. doc-developpement-durable.org [doc-developpement-durable.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. japsonline.com [japsonline.com]

- 9. thaiscience.info [thaiscience.info]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxic xanthone constituents of the stem bark of Garcinia mangostana (mangosteen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. An anti-inflammatory molecular mechanism of action of α-mangostin, the major xanthone from the pericarp of Garcinia mangostana: an in silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. α-Mangostin: anti-inflammatory activity and metabolism by human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isonormangostin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonormangostin, a lesser-known xanthone derivative, presents a compelling profile for scientific investigation. As an isomer of the more extensively studied normangostin (γ-mangostin), it shares a foundational chemical scaffold that has been linked to a variety of promising biological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, with a focus on its potential therapeutic applications. Drawing upon data from its isomers where direct information is limited, this document aims to furnish researchers, scientists, and drug development professionals with the foundational knowledge required to explore the full potential of this natural compound. The guide includes a detailed examination of its physicochemical characteristics, known biological activities, and the signaling pathways it may modulate. Furthermore, it provides detailed experimental protocols and visual workflows to facilitate further research and development.

Chemical Identity and Structure

This compound is a natural xanthone identified by the Chemical Abstracts Service (CAS) number 15404-80-5 . Its chemical formula is C23H24O6 , and it has a molecular weight of 396.43 g/mol . The systematic IUPAC name for this compound is 5,9-Dihydroxy-2,2,11,11-tetramethyl-3,4,12,13-tetrahydro-2H-dipyrano[2,3-a:2',3'-j]xanthen-14(11H)-one .

The chemical structure of this compound is characterized by a central xanthen-9-one core, which is a dibenzo-γ-pyrone framework. This core is substituted with two hydroxyl groups and features two fused pyran rings, each containing two methyl groups. This intricate structure contributes to its physicochemical properties and biological activities.

Chemical Structure of this compound:

Physicochemical Properties

While specific experimental data for this compound is not extensively available, its properties can be inferred from its chemical structure and comparison with its isomers.

| Property | Value | Source/Method |

| Molecular Formula | C23H24O6 | - |

| Molecular Weight | 396.43 g/mol | - |

| CAS Number | 15404-80-5 | - |

| Appearance | Expected to be a solid, likely crystalline. | Inference |

| Melting Point | Not reported. For comparison, γ-mangostin melts at 207-209 °C. | Inference |

| Boiling Point | Not reported. | - |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] | [1] |

| SMILES | O=C1C2=C(OC3=C1C4=C(OC(C)(C)CC4)C(O)=C3)C=C(O)C5=C2OC(C)(C)CC5 | MedChemExpress |

Biological and Pharmacological Properties

Direct studies on the biological activities of this compound are limited. However, the activities of its isomers, particularly γ-mangostin, provide strong indications of its potential pharmacological profile. Xanthones, as a class, are known for their broad spectrum of biological effects.

Anticancer Activity

Xanthone derivatives are recognized for their "privileged structures" in anticancer drug discovery, exhibiting activities against various cancer cell lines.[2] The proposed mechanisms of action for xanthones include the activation of caspases, inhibition of protein kinases, and modulation of signaling pathways involved in cell proliferation and apoptosis.[2] While specific data for this compound is pending, its structural similarity to other anticancer xanthones suggests it may also possess cytotoxic and antiproliferative properties against cancer cells.

Anti-inflammatory Activity

Isomers of this compound have demonstrated significant anti-inflammatory effects. For instance, α- and γ-mangostin inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells. This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression. Given these findings, this compound is hypothesized to exert similar anti-inflammatory actions by modulating key inflammatory mediators and pathways. Phytoestrogens, a broad class of plant-derived compounds that includes xanthones, are known to possess anti-inflammatory properties through the inhibition of inflammatory mediators and the downregulation of pro-inflammatory genes.

Antioxidant Activity

The phenolic hydroxyl groups in the structure of this compound suggest a strong potential for antioxidant activity. These functional groups can donate hydrogen atoms to scavenge free radicals, thereby mitigating oxidative stress. Studies on related flavonoids have shown a clear correlation between the number of phenolic hydroxyl groups and the potency of free radical scavenging activity. The antioxidant capacity of xanthones contributes to their protective effects against various diseases associated with oxidative damage.

Potential Signaling Pathways

Based on the activities of related xanthones, this compound is likely to modulate several key signaling pathways involved in cell growth, inflammation, and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's biological activities. These protocols are based on standard laboratory procedures and may require optimization for specific cell lines or experimental conditions.

Extraction and Isolation of this compound

This compound can be isolated from the fruits of Garcinia mangostana.

Protocol:

-

Sample Preparation: Air-dry the pericarp of Garcinia mangostana and grind it into a fine powder.

-

Extraction: Macerate the powdered pericarp with a suitable solvent such as methanol or ethanol at room temperature for 72 hours. Repeat the extraction process three times.

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate.

-

Purification: Collect the fractions containing xanthones and further purify them using preparative high-performance liquid chromatography (HPLC) to isolate this compound.

-

Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

Protocol:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., NF-κB, p-Akt, Bcl-2, Bax, caspases) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the concentration of a specific protein, such as a cytokine, in a sample.

Protocol:

-

Coating: Coat a 96-well plate with a capture antibody specific for the target protein (e.g., TNF-α, IL-6) and incubate overnight at 4°C.

-

Blocking: Wash the plate and block with a blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Add cell culture supernatants or standards to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Data Analysis: Calculate the concentration of the target protein based on a standard curve.

Conclusion and Future Directions

This compound represents a promising natural product for further investigation in the fields of pharmacology and drug discovery. While direct experimental evidence is currently sparse, its structural relationship to well-characterized bioactive xanthones provides a strong rationale for exploring its anticancer, anti-inflammatory, and antioxidant properties. The technical information and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the therapeutic potential of this compound. Future research should focus on the definitive characterization of its biological activities, elucidation of its mechanisms of action, and assessment of its pharmacokinetic and toxicological profiles to pave the way for potential clinical applications.

References

Isonormangostin biosynthetic pathway in Garcinia mangostana

An In-depth Technical Guide to the Isonormangostin Biosynthetic Pathway in Garcinia mangostana

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of xanthones in Garcinia mangostana (Mangosteen), with a focus on the formation of this compound and its related major analogs, α-, β-, and γ-mangostin. The document details the enzymatic steps, precursor molecules, and key intermediates, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The biosynthesis of xanthones in Garcinia mangostana is a complex process that originates from the shikimate and acetate pathways.[1] The core of the pathway involves the formation of a benzophenone intermediate, which then undergoes cyclization to form the characteristic tricyclic xanthone scaffold.[2][3] Subsequent tailoring reactions, including hydroxylation, prenylation, and methylation, generate the diverse array of xanthones found in the fruit's pericarp.[2]

The pathway can be segmented into three main stages:

-

Formation of the Benzophenone Intermediate: The process begins with the condensation of benzoyl-CoA, derived from the shikimate pathway via L-phenylalanine, with three molecules of malonyl-CoA from the acetate pathway.[1] This reaction is catalyzed by Benzophenone Synthase (BPS) , a type III polyketide synthase, to produce 2,4,6-trihydroxybenzophenone.[1][3] A subsequent hydroxylation at the 3' position by a cytochrome P450 monooxygenase, Benzophenone 3'-hydroxylase (B3'H) , yields the central intermediate, 2,3′,4,6-tetrahydroxybenzophenone.[1]

-

Formation of the Xanthone Core: The 2,3′,4,6-tetrahydroxybenzophenone intermediate undergoes a regioselective, intramolecular oxidative coupling reaction to form the xanthone ring structure.[2][3] This cyclization can result in two primary isomeric cores: 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX).[2] In G. mangostana, the pathway leading to the major mangostins proceeds via the 1,3,7-THX scaffold.[2][3]

-

Tailoring Reactions: The 1,3,7-THX core is further modified to produce the final xanthone products. A key step is the hydroxylation of 1,3,7-THX to form 1,3,6,7-tetrahydroxyxanthone.[2][3] From this precursor, a series of prenylation and methylation reactions occur. While the specific enzymes responsible for these final steps in mangosteen have not yet been fully isolated and characterized, a proposed pathway leads to the major mangostins.[2][3]

-

Prenylation: 1,3,6,7-tetrahydroxyxanthone is believed to be diprenylated, with prenyl groups added at the C-2 and C-8 positions, to generate γ-mangostin.[2][3]

-

Methylation: Subsequent O-methylation of γ-mangostin at the C-7 hydroxyl group by an O-methyltransferase (OMT) produces α-mangostin.[2][3] A further methylation at the C-3 hydroxyl group is postulated to form β-mangostin.[2][3]

-

This compound, an isomer of normangostin, is a minor xanthone in mangosteen.[4] Its precise biosynthetic origin is not definitively established but is thought to arise from the same pool of precursors and intermediates, likely through alternative regioselectivity of the prenylation or methylation enzymes.

Biosynthetic Pathway Diagram

References

An In-Depth Technical Guide on the Core Mechanism of Action of α-Mangostin

A Note on Isonormangostin: Comprehensive research into the specific mechanism of action for this compound yielded limited publicly available data. The scientific literature is not sufficiently detailed to construct an in-depth technical guide that meets the rigorous requirements for quantitative data, experimental protocols, and signaling pathway visualizations. However, the closely related and extensively studied xanthone, α-mangostin, offers a wealth of information. This guide will, therefore, focus on the well-documented mechanisms of α-mangostin, a major bioactive constituent of the mangosteen fruit, which is often studied as a representative of this class of compounds.

Introduction

α-Mangostin, a prenylated xanthone derived from the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered significant attention from the scientific community for its diverse pharmacological activities.[1] Extensive in vitro and in vivo studies have elucidated its potential as an anti-inflammatory, antioxidant, and antineoplastic agent.[2][3] This technical guide provides a detailed overview of the core mechanisms of action of α-mangostin, with a focus on its effects on key signaling pathways, supported by quantitative data and experimental methodologies.

Anti-Inflammatory Mechanism of Action

α-Mangostin exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of inflammatory genes.

α-Mangostin has been shown to suppress the activation of the NF-κB pathway.[4] This is achieved by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[3] This, in turn, downregulates the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α and IL-6.[4][5]

Figure 1: α-Mangostin inhibits the NF-κB signaling pathway.

Modulation of MAPK Signaling

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in cellular responses to a variety of external stimuli, including inflammation. α-Mangostin has been observed to modulate MAPK signaling pathways, although the specific effects can be cell-type dependent.[4]

Anticancer Mechanism of Action

α-Mangostin has demonstrated significant anticancer activity in a variety of cancer cell lines through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. α-Mangostin has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway: α-Mangostin can induce mitochondrial dysfunction, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, ultimately leading to apoptosis.

Extrinsic Pathway: α-Mangostin can also upregulate the expression of death receptors, such as Fas, making cancer cells more susceptible to apoptosis.

References

- 1. Alpha-Mangostin: A Review of Current Research on Its Potential as a Novel Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The metabolic and molecular mechanisms of α-mangostin in cardiometabolic disorders (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. α-Mangostin Is a Xanthone Derivative from Mangosteen with Potent Immunomodulatory and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An anti-inflammatory molecular mechanism of action of α-mangostin, the major xanthone from the pericarp of Garcinia mangostana: an in silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Isonormangostin: A Comprehensive Technical Review of Its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonormangostin is a naturally occurring xanthone, a class of polyphenolic compounds, predominantly found in the pericarp of the mangosteen fruit (Garcinia mangostana). Xanthones are recognized for their wide range of pharmacological activities, and this compound, as a member of this family, is an emerging molecule of interest in drug discovery. This technical guide provides a comprehensive review of the current scientific literature on this compound, with a focus on its pharmacological activities, mechanisms of action, and relevant experimental methodologies. Due to the limited direct research on this compound, data from the closely related and extensively studied α-mangostin is included as a predictive reference, highlighting the therapeutic potential of this class of compounds.

Pharmacological Activities

This compound is predicted to exhibit a spectrum of pharmacological effects, primarily including anticancer, anti-inflammatory, and antioxidant activities. These properties are characteristic of the xanthone scaffold.

Anticancer Activity

Xanthone derivatives are known to possess significant anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.[1] While specific studies on this compound are limited, the anticancer activities of the related compound, α-mangostin, have been extensively documented against numerous cancer cell lines.[1][2] The proposed mechanisms involve the activation of caspases, inhibition of protein kinases, and modulation of signaling pathways crucial for cancer cell survival and progression.[1][3]

Table 1: Summary of Anticancer Activity Data for α-Mangostin (as a proxy for this compound)

| Cell Line | Cancer Type | IC50 Value | Reference |

| DU145 | Human Prostate Cancer | Not specified | [2] |

| LOX-IMVI | Human Melanoma | Not specified (in vivo) | [2] |

| HepG2 | Liver Cancer | 3.33 µM (Paeciloxanthone) | [1] |

| LS174T | Colon Cancer | 2.96–50.0 µg/mL (Ananixanthone derivatives) | [1] |

| SNU-1 | Gastric Cancer | 2.96–50.0 µg/mL (Ananixanthone derivatives) | [1] |

| K562 | Chronic Myelogenous Leukemia | 2.96–50.0 µg/mL (Ananixanthone derivatives) | [1] |

| HL60 | Human Promyelocytic Leukemia | 2.94 µg/ml (Isatin) | [4] |

Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5][6]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases.[7] α-Mangostin has demonstrated potent anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and modulating key signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).[7][8] It has been shown to reduce the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8) in various cell lines.[7][9]

Table 2: Summary of Anti-inflammatory Activity Data for α-Mangostin (as a proxy for this compound)

| Cell Line/Model | Effect | Concentration/Dose | Reference |

| PMA-stimulated HepG2 cells | Reduced TNF-α release | 7 µM | [7] |

| LPS-stimulated THP-1 and HT-29 cells | Reduced IL-8 secretion | 10 µM | [7] |

| LPS-stimulated Caco-2 cells | Reduced IL-8 secretion | 15 µM | [7] |

| Collagen-induced arthritis in DBA/1J mice | Decreased clinical and histopathological scores | 10 and 40 mg/kg | [10] |

| LPS-induced RAW 264.7 cells | Inhibition of PGE2 and nitric oxide production | Not specified | [8] |

Antioxidant Activity

The antioxidant properties of xanthones contribute significantly to their therapeutic effects by mitigating oxidative stress, which is implicated in a wide range of degenerative diseases.[11] These compounds can scavenge free radicals, chelate metal ions, and inhibit lipid peroxidation.[11][12] The antioxidant capacity of mangosteen peel extract and its constituent xanthones has been well-documented.[12]

Table 3: Summary of Antioxidant Activity Data for Mangosteen Peel Extract (MPE) and its Xanthones (as a proxy for this compound)

| Assay | Compound | IC50 Value / Activity | Reference |

| Ferric Reducing Antioxidant Power (FRAP) | MPE | 116.31 µg mL⁻¹ | [12] |

| H₂O₂ Scavenging Activity | MPE | 54.61 µg mL⁻¹ | [12] |

| Superoxide Anion Radical Scavenging | Genistein | 0.391 ± 0.012 mM | [13] |

| Hydroxyl Radical Scavenging | Genistein | 0.621 ± 0.028 mM | [13] |

| DPPH Radical Scavenging | Genistein | 1.89 ± 0.16 mM | [13] |

Mechanism of Action

The pharmacological activities of this compound are likely mediated through the modulation of several key signaling pathways, as has been demonstrated for the closely related α-mangostin and other bioactive compounds.

Anticancer Signaling Pathways

The anticancer effects of xanthones are often attributed to their ability to interfere with signaling pathways that control cell cycle progression, apoptosis, and inflammation.

Caption: Proposed anticancer signaling pathways of this compound.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of xanthones are primarily mediated by the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory responses.

Caption: Key anti-inflammatory signaling pathways modulated by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the validation and further investigation of the pharmacological activities of this compound. Below are representative methodologies for key assays.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 6.25, 12.5, 25, 50, and 100 µM) for 24 hours. A control group is treated with the vehicle (e.g., 1% v/v DMSO).

-

MTT Addition: After treatment, add 100 µL of MTT solution (0.5 mg/mL) to each well and incubate at 37°C for 3 hours.

-

Formazan Solubilization: Discard the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[14]

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the free radical scavenging capacity of a compound.

-

Reagent Preparation: Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Sample Preparation: Prepare a series of different concentrations of this compound and a standard antioxidant (e.g., gallic acid).

-

Reaction: Mix the this compound/standard solutions with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.[15]

Caption: General experimental workflow for this compound research.

Isolation and Synthesis

This compound is naturally isolated from the pericarp of Garcinia mangostana.[16] The general procedure involves:

-

Extraction: The dried and powdered pericarp is extracted with a suitable organic solvent, such as methanol or ethanol.[14][15]

-

Purification: The crude extract is then subjected to various chromatographic techniques, such as column chromatography over silica gel or macroporous resin, to isolate the individual xanthones, including this compound.[17][18]

While the chemical synthesis of some xanthones has been reported, specific synthetic routes for this compound are not widely documented in the readily available literature.[19]

Pharmacokinetics (ADME)

The pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME), is a critical aspect of drug development.[20][21][22][23] While specific ADME studies on this compound are lacking, general characteristics of xanthones suggest that they may have low oral bioavailability due to factors such as poor aqueous solubility and first-pass metabolism.[20] Further research is required to fully elucidate the pharmacokinetic properties of this compound.

Conclusion and Future Directions

This compound, a xanthone from the mangosteen fruit, holds considerable promise as a therapeutic agent due to its predicted anticancer, anti-inflammatory, and antioxidant properties. While current research is limited, the extensive data available for the related compound, α-mangostin, provides a strong rationale for further investigation. Future research should focus on:

-

Direct Pharmacological Evaluation: Conducting comprehensive in vitro and in vivo studies to specifically determine the efficacy and potency of this compound.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetic Profiling: Performing detailed ADME studies to understand its bioavailability and metabolic fate.

-

Chemical Synthesis: Developing efficient synthetic routes to enable the production of larger quantities for preclinical and clinical development.

A deeper understanding of the pharmacological and pharmacokinetic profile of this compound will be instrumental in unlocking its full therapeutic potential for the development of novel drugs for a range of human diseases.

References

- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Anticancer Activity of (+)-Spongistatin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of morusin on breast cancer via network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IC50 - Wikipedia [en.wikipedia.org]

- 7. α-Mangostin Is a Xanthone Derivative from Mangosteen with Potent Immunomodulatory and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An anti-inflammatory molecular mechanism of action of α-mangostin, the major xanthone from the pericarp of Garcinia mangostana: an in silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. α-Mangostin: anti-inflammatory activity and metabolism by human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alpha-mangostin: Anti-inflammatory and antioxidant effects on established collagen-induced arthritis in DBA/1J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidant properties of xanthones from Calophyllum brasiliense: prevention of oxidative damage induced by FeSO4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-aging Effects of Mangosteen Peel Extract and Its Phytochemical Compounds: Antioxidant Activity, Enzyme Inhibition and Molecular Docking Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Studies on the antioxidant properties of some phytoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Garcinia mangostana L. Pericarp Extract and Its Active Compound α-Mangostin as Potential Inhibitors of Immune Checkpoint Programmed Death Ligand-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. [PDF] Chemical Constituent from Roots of Garcinia Mangostana (Linn.) | Semantic Scholar [semanticscholar.org]

- 17. α-Mangostin Extraction from the Native Mangosteen (Garcinia mangostana L.) and the Binding Mechanisms of α-Mangostin to HSA or TRF - PMC [pmc.ncbi.nlm.nih.gov]

- 18. α-Mangostin Extraction from the Native Mangosteen (Garcinia mangostana L.) and the Binding Mechanisms of α-Mangostin to HSA or TRF | PLOS One [journals.plos.org]

- 19. Chemical synthesis of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Importance of the Human Mass Balance Study in Regulatory Submissions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isolation of Isonormangostin from Mangosteen (Garcinia mangostana) Pericarp

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation, purification, and characterization of isonormangostin (also known as 3-isomangostin), a bioactive xanthone found in the pericarp of Garcinia mangostana. The document details various experimental protocols, presents quantitative data in a structured format, and includes visualizations of the isolation workflow and a conceptual signaling pathway.

Part 1: Experimental Protocols

The isolation of this compound is a multi-step process involving raw material preparation, extraction of crude xanthones, and subsequent chromatographic purification to isolate the specific compound.

Preparation of Mangosteen Pericarp

Proper preparation of the raw material is critical for efficient extraction.

-

Step 1: Collection and Cleaning: Fresh mangosteen fruits are collected, and the pericarps (hulls) are manually separated from the pulp and seeds. The pericarps are thoroughly washed with water to remove any surface contaminants.

-

Step 2: Drying: The cleaned pericarps are cut into small pieces to facilitate drying. They are typically dried in a hot air oven at temperatures ranging from 50-80°C until a constant weight is achieved, indicating the removal of moisture.

-

Step 3: Grinding: The dried pericarp pieces are ground into a fine powder using a grinder. To ensure a uniform particle size, the powder is often sieved, with finer particles (<149 μm) being preferred for extraction as they provide a larger surface area.

-

Step 4: Storage: The resulting powder should be stored in vacuum-sealed bags at low temperatures (e.g., -20°C) to prevent degradation of bioactive compounds.

Extraction of Crude Xanthones

Several methods can be employed to extract xanthones, including this compound, from the prepared pericarp powder. The choice of method depends on the desired efficiency, speed, and available equipment.

ASE is a rapid and efficient method that uses elevated temperatures and pressures to increase extraction efficiency.

-

Apparatus: Accelerated Solvent Extractor.

-

Solvent: 95% Ethanol.

-

Procedure:

-

Pack a stainless-steel extraction cell with the dried mangosteen pericarp powder.

-

Set the extraction parameters. Optimized conditions can include:

-

Temperature: 100°C

-

Static Time: 5 minutes per cycle

-

Number of Cycles: 3

-

Flush Volume: 60%

-

-

Perform the extraction with 95% ethanol. The entire process takes approximately 30 minutes per sample.

-

The resulting extract is collected, filtered, and concentrated under vacuum to yield the crude xanthone mixture. This method has been shown to achieve over 96% recovery of xanthones.

-

This method uses solvents of increasing polarity to systematically remove impurities and enrich the target compounds.

-

Solvents: Water, Hexane, Acetonitrile.

-

Procedure:

-

Water Wash: Macerate the pericarp powder in water (e.g., a solid-to-solvent ratio of 1 g: 8.24 mL) to remove highly polar impurities. Separate the solid residue by centrifugation (e.g., 3000 rpm for 15 minutes).

-

Hexane Extraction: Extract the water-washed solid residue with hexane to remove non-polar compounds like lipids. Again, separate the solid residue.

-

Acetonitrile Extraction: Extract the final solid residue with acetonitrile, an intermediate polarity solvent in which xanthones are soluble. This step yields the crude extract enriched with xanthones, including this compound.

-

The acetonitrile extract is collected and concentrated under vacuum.

-

Purification of this compound

The crude extract contains a mixture of several xanthones. Multi-step chromatographic techniques are required to isolate pure this compound. The following protocol is adapted from a study that successfully isolated 3-isomangostin from Garcinia mangostana.

-

Step 1: Initial Fractionation (Silica Gel Column Chromatography):

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Load the dissolved extract onto a silica gel column (e.g., 230–400 mesh).

-

Elute the column with a gradient solvent system. A common system starts with a non-polar solvent and gradually increases in polarity, such as Hexanes -> Hexanes:Ethyl Acetate -> Ethyl Acetate -> Chloroform:Methanol.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing xanthones.

-

-

Step 2: Size Exclusion Chromatography (Sephadex LH-20):

-

Combine fractions from the silica gel column that are rich in this compound.

-

Concentrate the combined fractions and dissolve the residue in 100% methanol.

-

Load the solution onto a Sephadex LH-20 column, eluting with 100% methanol. This step separates compounds based on their molecular size and polarity, further purifying the target compound.

-

-

Step 3: Final Purification (Preparative HPLC):

-

Collect and concentrate the this compound-containing fractions from the Sephadex column.

-

Perform final purification using a preparative High-Performance Liquid Chromatography (HPLC) system.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 9:1 v/v) can be effective.

-

Detection: Monitor the elution at a wavelength suitable for xanthones (e.g., 245 nm or 315 nm).

-

Collect the peak corresponding to this compound (retention time will depend on the specific conditions).

-

Evaporate the solvent to obtain pure this compound.

-

Part 2: Data Presentation

Quantitative Data

The yield of this compound can vary significantly based on the source material, extraction method, and purification efficiency.

| Parameter | Method | Source Material | Yield | Reference |

| Extraction Yield | Accelerated Solvent Extraction (ASE) with UHPLC-UV quantification | Mangosteen Pericarp | ~1.5 mg/g of dry weight | (from initial search) |

| Isolated Yield | Multi-step Chromatography (Silica, Sephadex, Prep-HPLC) | G. mangostana Stem Bark | 0.0008% (w/w) |

Spectroscopic Data for Structural Characterization

The identity and purity of the isolated this compound must be confirmed by spectroscopic methods.

| Method | Observed Data | Reference |

| Molecular Formula | C₂₄H₂₆O₆ | |

| Molecular Weight | 410.5 g/mol | |

| Mass Spectrometry | HRESITOF-MS (positive mode): m/z [M+H]⁺ 411.1800 | |

| LC-ESI-QTOF (positive mode): m/z [M+H]⁺ 411.1794 | ||

| ¹H-NMR (CDCl₃) | See Table 2 below for detailed shifts. Key signals include a chelated hydroxyl proton (~13.7 ppm), aromatic protons, and signals corresponding to the dimethylpyran ring and a 3-methylbut-2-enyl (prenyl) group. | |

| ¹³C-NMR (CDCl₃) | See Table 2 below for detailed shifts. Key signals include a carbonyl carbon (~182 ppm), aromatic carbons, and carbons of the prenyl and pyran moieties. | |

| UV (in MeOH) | λmax at 203, 244, 313 nm | |

| IR (KBr) | υmax at 3278 (O-H), 2915 (C-H), 1646 (C=O, chelated), 1595 (C=C, aromatic) cm⁻¹ |

Table 2: NMR Spectral Data for this compound (3-Isomangostin) in CDCl₃ (Data adapted from similar xanthone structures reported in the literature; exact shifts may vary slightly)

| Position | ¹³C-NMR (δc, ppm) | ¹H-NMR (δH, ppm, mult., J in Hz) |

| 1 | 161.7 | - |

| 2 | 102.2 | - |

| 3 | 163.9 | - |

| 4 | 92.9 | 6.25 (s) |

| 4a | 155.6 | - |

| 5 | 103.5 | - |

| 5a | 155.0 | - |

| 6 | 143.0 | - |

| 7 | 137.8 | - |

| 8 | 111.8 | - |

| 8a | 108.9 | - |

| 9 | 182.1 | - |

| 1-OH | - | 13.75 (s) |

| 6-OH | - | - |

| 7-OCH₃ | 61.9 | 3.81 (s) |

| 1' | 21.5 | 3.32 (d, J=7.0) |

| 2' | 122.5 | 5.24 (t, J=7.0) |

| 3' | 131.7 | - |

| 4' | 25.8 | 1.83 (s) |

| 5' | 17.9 | 1.68 (s) |

| 1'' | 78.4 | - |

| 2'' | 28.1 | 1.85 (t, J=6.8) |

| 3'' | 16.9 | 2.65 (t, J=6.8) |

| 4''/5'' | 28.2 | 1.45 (s) |

Part 3: Visualizations (Diagrams)

Experimental Workflow

The following diagram outlines the comprehensive workflow for the isolation and purification of this compound from mangosteen pericarp.

Caption: Overall workflow from raw mangosteen pericarp to pure, characterized this compound.

Conceptual Signaling Pathway

While specific signaling pathways for this compound are not yet fully elucidated, bioactive xanthones are known to modulate key cellular pathways. This diagram illustrates a generalized mechanism of action for a bioactive compound.

Caption: Generalized pathway showing how a xanthone may trigger cellular responses.

The Isomeric Landscape of Mangostins: A Technical Guide to the Physical and Chemical Properties of Isonormangostin and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The xanthone family, particularly derivatives from the mangosteen fruit (Garcinia mangostana), has garnered significant attention in the scientific community for its diverse pharmacological activities. Among these, isonormangostin and its isomers represent a promising area of research for drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound and its related isomers, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. Due to the limited availability of specific data for this compound, this guide incorporates information on the well-characterized isomer, γ-mangostin (normangostin), and the closely related α-mangostin to provide a comparative framework.

Physical and Chemical Properties

While specific experimental data for this compound (CAS: 15404-80-5) remains limited in publicly accessible literature, some general properties have been reported. In contrast, its isomer, γ-mangostin (normangostin, CAS: 31271-07-5), has been more extensively characterized. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: General Properties of this compound and γ-Mangostin

| Property | This compound | γ-Mangostin (Normangostin) |

| CAS Number | 15404-80-5[1][2][3][4][5] | 31271-07-5[6][7][8][9][10] |

| Molecular Formula | C23H24O6[1][2] | C23H24O6[7][8][10] |

| Molecular Weight | 396.43 g/mol [2] | 396.439 g/mol [7] |

| Appearance | Not specified | Solid, off-white to yellow powder[6][9] |

| Purity | >=98%[2] | 95%~99%[7] |

Table 2: Physicochemical Properties of this compound and γ-Mangostin

| Property | This compound | γ-Mangostin (Normangostin) |

| Melting Point | Not specified | 206-208 °C[8] |

| Boiling Point (Predicted) | Not specified | 648.4±55.0 °C[8] |

| Density (Predicted) | Not specified | 1.326±0.06 g/cm³[8] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[1] | Soluble in methanol (1mg/mL, colorless to yellow)[8][9] |

| Storage Temperature | Not specified | 2-8°C[8][9] |

Experimental Protocols

The characterization of this compound and its isomers relies on a suite of analytical techniques to determine their structure, purity, and physical properties. Below are detailed methodologies for key experiments, drawn from studies on related mangostin derivatives.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

-

Objective: To separate and quantify this compound isomers from a mixture and to assess the purity of an isolated compound.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and/or an Evaporative Light Scattering Detector (ELSD).

-

Stationary Phase: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of an aqueous phase (e.g., water with a small percentage of formic acid or acetic acid to improve peak shape) and an organic phase (e.g., acetonitrile or methanol). The gradient is programmed to increase the proportion of the organic phase over time to elute compounds with increasing hydrophobicity.

-

Detection: The retention times for α-mangostin (5.801 min) and γ-mangostin (4.707 min) have been reported under specific chromatographic conditions, which can serve as a reference for isomer identification[11]. The purity of the isolated compound is determined by the area percentage of the main peak in the chromatogram[7][12].

-

Workflow:

Caption: HPLC workflow for isomer separation and purity analysis.

Mass Spectrometry (MS) for Structural Elucidation

-

Objective: To determine the molecular weight and fragmentation pattern of this compound isomers for structural confirmation.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Common analyzer types include Time-of-Flight (TOF), Quadrupole, or Ion Trap.

-

Ionization Source: Electrospray Ionization (ESI) is frequently used for xanthones.

-

Data Acquisition: Full scan mode is used to determine the molecular ion peak ([M+H]+ or [M-H]-). Tandem MS (MS/MS) is employed to induce fragmentation and obtain a characteristic fragmentation pattern.

-

Fragmentation Analysis: The fragmentation patterns of isomeric compounds can be used to differentiate them. For example, the ESI-MS of α-mangostin shows a molecular ion at m/z 409 [M] and a significant fragment at m/z 355 [M—C4H6][12]. The fragmentation pathways provide insights into the compound's structure[13].

-

Logical Relationship for Isomer Differentiation:

Caption: Differentiating isomers using unique MS fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

-

Objective: To obtain detailed structural information, including the connectivity of atoms and stereochemistry, for the unambiguous identification of this compound isomers.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

1H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

-

13C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish correlations between protons, between protons and carbons, and long-range correlations, which are crucial for assigning the complete structure.

-

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals are analyzed to deduce the molecular structure[12].

Signaling Pathways Modulated by Mangostin Isomers

While specific signaling pathways for this compound are not yet well-defined, extensive research on α-mangostin and γ-mangostin has revealed their modulatory effects on several key cellular signaling cascades, particularly those involved in inflammation, cancer, and oxidative stress. These findings provide a strong basis for investigating the bioactivity of this compound isomers.

Anti-Inflammatory Signaling Pathways

Mangostin derivatives, including α-mangostin, have been shown to exert potent anti-inflammatory effects by targeting key signaling pathways such as NF-κB and MAPK.

-

NF-κB Signaling Pathway:

Caption: α-Mangostin inhibits the NF-κB signaling pathway.

Anticancer Signaling Pathways

α-Mangostin has demonstrated anticancer activity by modulating signaling pathways involved in cell proliferation, apoptosis, and metastasis, such as the Wnt/β-catenin and PI3K/Akt pathways.

-

Wnt/β-catenin Signaling Pathway in Breast Cancer:

Caption: α-Mangostin interferes with the Wnt/β-catenin pathway. -

PI3K/Akt Signaling Pathway in Breast Cancer:

Caption: α-Mangostin inhibits the PI3K/Akt signaling pathway.

Antioxidant Signaling Pathways

The antioxidant properties of mangostin derivatives are partly attributed to their ability to modulate the Nrf2/ARE signaling pathway, a critical regulator of cellular antioxidant responses.

-

Nrf2/ARE Signaling Pathway:

Caption: γ-Mangostin activates the Nrf2/ARE antioxidant pathway.

Conclusion and Future Directions

This compound and its isomers represent a compelling class of natural products with significant therapeutic potential. While a substantial body of research exists for α- and γ-mangostin, providing valuable insights into their physical, chemical, and biological properties, specific data for this compound remains scarce. This guide highlights the need for further research to fully characterize this compound and its other isomers. The experimental protocols and signaling pathway information presented here, largely based on its well-studied relatives, offer a solid foundation for future investigations. A thorough characterization of the physicochemical properties and a deeper understanding of the specific molecular targets and signaling pathways modulated by each isomer will be crucial for advancing their development as potential therapeutic agents.

References

- 1. This compound | CAS:15404-80-5 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. aschem.ch [aschem.ch]

- 3. Catechin | CAS:154-23-4 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Fuscaxanthone C | CAS:15404-76-9 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Primulaverin | CAS:154-61-0 | Organic acids & Esters | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. gamma-Mangostin | 5-HT Receptor | TargetMol [targetmol.com]

- 7. CAS 31271-07-5 | Gamma-mangostin [phytopurify.com]

- 8. Gamma-mangostin | 31271-07-5 [chemicalbook.com]

- 9. γ-倒捻子素 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. α-Mangostin Extraction from the Native Mangosteen (Garcinia mangostana L.) and the Binding Mechanisms of α-Mangostin to HSA or TRF - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fragmentation of Isomeric Intrastrand Cross-link Lesions of DNA in an Ion-trap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

Isonormangostin: A Technical Guide to its Role as a Plant Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonormangostin, a xanthone derivative found in the mangosteen fruit (Garcinia mangostana), is a plant metabolite of growing interest due to its potential biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, physiological roles in the plant, and its pharmacological potential. This document summarizes quantitative data, details experimental protocols for its study, and visualizes key pathways to serve as a resource for researchers in natural product chemistry, plant science, and drug discovery.

Introduction

This compound is a prenylated xanthone, an isomer of the more abundant and well-studied α- and γ-mangostin.[1][2] Like other xanthones, it is a secondary metabolite synthesized by the mangosteen tree, believed to play a role in the plant's defense mechanisms.[3][4] While research has largely focused on α-mangostin, emerging evidence suggests that this compound possesses its own unique set of biological properties that warrant further investigation. This guide aims to consolidate the current knowledge on this compound and provide a technical framework for its future exploration.

Biosynthesis of this compound

The biosynthesis of xanthones in Garcinia mangostana begins with the condensation of benzoyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by benzophenone synthase (BPS).[3] This leads to the formation of a benzophenone intermediate, which then undergoes cyclization to form the core xanthone scaffold. The specific enzymatic steps that lead to the various isomers of mangostin, including this compound, involve a series of prenylation and methylation reactions. While the general pathway is understood, the specific enzymes, such as prenyltransferases and methyltransferases, responsible for the formation of this compound in mangosteen have not yet been fully characterized.[5][6]

The proposed biosynthetic pathway, leading to the formation of various xanthones, is depicted below.

Physiological Role in the Plant

Secondary metabolites like this compound are believed to play a crucial role in the plant's interaction with its environment. Xanthones, in general, are known to be involved in plant defense mechanisms against herbivores and pathogens.[3][4] The diversity of xanthone structures, including isomers like this compound, may provide a broader spectrum of defense against a variety of biological threats. The specific ecological role of this compound in deterring pests or inhibiting microbial growth is an area that requires more targeted research.

Quantitative Data

The concentration of this compound is significantly lower than that of α-mangostin in the mangosteen fruit. The pericarp (peel) of the fruit contains the highest concentration of xanthones.[7] Quantitative analysis of xanthones in mangosteen pericarp has been performed using techniques like Accelerated Solvent Extraction (ASE) followed by Ultra-High-Performance Liquid Chromatography (UHPLC).[8]

Table 1: Quantitative Analysis of Xanthones in Mangosteen Pericarp

| Xanthone | Concentration (mg/g of dry weight) | Reference |

| α-Mangostin | 120.68 | [9] |

| 3-Isomangostin | Present, but not individually quantified in this study | [10] |

| Gartanin | Present, but not individually quantified in this study | [10] |

| 9-Hydroxycalabaxanthone | Present, but not individually quantified in this study | [10] |

| 8-Desoxygartanin | Present, but not individually quantified in this study | [10] |

Note: Specific quantitative data for this compound across different studies is limited and can vary based on the extraction and analytical methods used.

Biological Activities and Signaling Pathways

While research on this compound is still in its early stages, studies on related xanthones, particularly α-mangostin, provide insights into its potential biological activities. Xanthones from mangosteen have been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties.[11]

Anti-inflammatory Activity

The anti-inflammatory effects of xanthones are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8] These pathways regulate the expression of pro-inflammatory cytokines and enzymes. It is hypothesized that this compound may also exert anti-inflammatory effects through the modulation of these pathways.

Experimental Protocols

Extraction and Isolation

A general workflow for the extraction and isolation of this compound from mangosteen pericarp is outlined below. This process typically involves initial extraction with an organic solvent followed by chromatographic purification.

Detailed Protocol: Preparative HPLC for this compound Isolation

This protocol is a general guideline and may require optimization based on the specific crude extract and available instrumentation.

-

Sample Preparation: Dissolve the xanthone-rich fraction in a suitable solvent (e.g., methanol, acetonitrile) and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min for semi-preparative columns.

-

Detection: UV detection at a wavelength where xanthones show strong absorbance (e.g., 254 nm, 320 nm).

-

-

Fraction Collection: Collect fractions corresponding to the elution time of this compound, as determined by prior analytical HPLC analysis.

-

Purity Assessment: Analyze the collected fractions by analytical HPLC or LC-MS to confirm the purity of the isolated this compound.

Quantitative Analysis by LC-MS/MS

A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is essential for accurate quantification of this compound in biological matrices.

General Protocol:

-

Sample Preparation:

-

Plant Material: Homogenize the plant tissue and extract with a suitable solvent (e.g., methanol). Centrifuge to remove solid debris.

-

Biological Fluids (e.g., plasma): Perform protein precipitation with a solvent like acetonitrile, followed by centrifugation.

-

-

LC Separation:

-

Column: A reversed-phase C18 column with a small particle size for high resolution.

-

Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) with a modifier (e.g., formic acid).

-

-

MS/MS Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and an internal standard.

-

Conclusion and Future Directions

This compound represents a promising but understudied plant metabolite from Garcinia mangostana. While its biosynthetic pathway and specific physiological roles in the plant are yet to be fully elucidated, its structural similarity to other bioactive xanthones suggests a potential for interesting pharmacological activities. Future research should focus on:

-

Elucidation of the Biosynthetic Pathway: Identification and characterization of the specific enzymes responsible for this compound synthesis.

-

Comprehensive Quantification: Development and application of validated analytical methods to accurately quantify this compound in various plant tissues and at different developmental stages.

-

Biological Activity Screening: In-depth investigation of the anti-inflammatory, antioxidant, and other biological activities of purified this compound.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular mechanisms.

A deeper understanding of this compound will not only enhance our knowledge of plant secondary metabolism but may also pave the way for the development of new therapeutic agents.

References

- 1. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Botanical characteristics, chemical components, biological activity, and potential applications of mangosteen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 6. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LC-QTOF-MS analysis of xanthone content in different parts of Garcinia mangostana and its influence on cholinesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of the biological activity of two different isolates from mangosteen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural Characterization, Biological Effects, and Synthetic Studies on Xanthones from Mangosteen (Garcinia mangostana), a Popular Botanical Dietary Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic characterization of mangosteen (Garcinia mangostana) fruit extract standardized to α-mangostin in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Pharmacological Potential of Mangosteen-Derived Xanthones: A Technical Guide for Drug Development Professionals

Introduction: The pericarp of the mangosteen fruit (Garcinia mangostana) is a rich source of a class of heterocyclic compounds known as xanthones. While numerous xanthones have been isolated, research has predominantly focused on α-mangostin, the most abundant of these, with related compounds like isonormangostin receiving less specific attention. This technical guide provides a comprehensive overview of the pharmacological potential of xanthone derivatives from Garcinia mangostana, with a primary focus on the extensively studied α-mangostin as a representative model. We will delve into their anticancer, anti-inflammatory, and antioxidant activities, detailing the experimental protocols used for their evaluation and the molecular mechanisms that underpin their therapeutic promise.

Anticancer Activity

Mangosteen-derived xanthones, particularly α-mangostin and its synthetic derivatives, have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action involves the induction of apoptosis (programmed cell death) through the activation of caspase proteins.[1] Further mechanistic studies show that these compounds can arrest the cell cycle and inhibit cancer cell proliferation by influencing pathways like the GSK-3β/β-catenin/c-Myc pathway.[1]

Structural modifications, such as the esterification of hydroxyl groups on the xanthone scaffold, have been shown to significantly impact anti-tumor activity. For instance, certain acetylated derivatives of α-mangostin have exhibited more potent cytotoxicity than the parent compound in specific cell lines.[2]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Novel Prenylated Xanthone | CNE-1 (Human Nasopharyngeal Carcinoma) | 3.35 | [1] |

| Novel Prenylated Xanthone | CNE-2 (Human Nasopharyngeal Carcinoma) | 4.01 | [1] |

| Novel Prenylated Xanthone | A549 (Human Lung Carcinoma) | 4.84 | [1] |

| Novel Prenylated Xanthone | PC-3 (Human Prostate Cancer) | 6.21 | [1] |

| Novel Prenylated Xanthone | U-87 (Human Glioblastoma) | 6.39 | [1] |

| α-Mangostin Derivative (LT-3) | A549 (Human Lung Carcinoma) | 1.73 | [2] |

| α-Mangostin Derivative (LT-3) | MCF-7 (Human Breast Adenocarcinoma) | 2.15 | [2] |

| α-Mangostin | SKBR3 (Human Breast Cancer) | 8.21 µg/mL | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Figure 1. Workflow of the MTT assay for determining compound cytotoxicity.

Anti-Inflammatory Activity

α-Mangostin has demonstrated potent anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.[4] It has been shown to inhibit the production of prostaglandin E2 (PGE2) and nitric oxide (NO), both of which are crucial mediators of the inflammatory response.[5] The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) protein expression.[5]

Molecular Mechanisms of Anti-inflammatory Action

Two key pathways have been identified for the anti-inflammatory effects of α-mangostin: the NF-κB pathway and the Cholinergic Anti-Inflammatory Pathway (CAP).

-

NF-κB Pathway Inhibition : In inflammatory conditions, the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is translocated to the nucleus, where it promotes the expression of pro-inflammatory genes. α-Mangostin has been found to inhibit this translocation, thereby suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6.[5] It also directly inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for PGE2 synthesis.[5]

Figure 2. Inhibition of the NF-κB signaling pathway by α-Mangostin.

-

Cholinergic Anti-Inflammatory Pathway (CAP) Activation : More recent studies have revealed that α-mangostin can activate the CAP. It achieves this by increasing the levels of the neurotransmitter acetylcholine (ACh) and up-regulating the expression of the α7 nicotinic acetylcholine receptor (α7nAchR).[6] Activation of this receptor on immune cells, such as macrophages, leads to an inhibition of NF-κB and a subsequent reduction in inflammation. This neuro-immune modulatory effect represents a novel and sophisticated mechanism for its anti-inflammatory action.[6][7]

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

The Griess test is a common method for quantifying nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Figure 3. Workflow for the Griess test to measure nitric oxide production.

Antioxidant Activity

The antioxidant properties of mangosteen xanthones are well-documented. They can scavenge free radicals and reduce intracellular reactive oxygen species (ROS). This activity is crucial as oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer and chronic inflammation.

Quantitative Data: Antioxidant Capacity

The antioxidant activity is often evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, with results also expressed as an IC50 value.

| Compound/Isolate | Assay | IC50 (µg/mL) | Reference |

| α-Mangostin | DPPH Scavenging | 183.95 | [3] |

| Water-Soluble Extract | DPPH Scavenging | 54.57 | [3] |

Note: A lower IC50 value indicates stronger antioxidant activity.